3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
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Overview
Description
3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the nitrogen atom and a 1,1-dioxo-2,3-dihydrothiophene moiety.
Mechanism of Action
Target of Action
The primary target of the compound 3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione typically involves the reaction of 3,5-dimethylaniline with a suitable thiophene derivative. One common method is the reaction of 3,5-dimethylaniline with 2,3-dihydrothiophene-1,1-dioxide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride, and the reactions are carried out under controlled temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2,3-dihydrothiophen-3-amine: Lacks the 1,1-dioxo group, resulting in different chemical properties.
N-(3,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophene-2-amine: The position of the amine group is different, affecting its reactivity and biological activity.
Uniqueness
3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is unique due to the presence of both the 3,5-dimethylphenyl group and the 1,1-dioxo-2,3-dihydrothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-5-10(2)7-12(6-9)13-11-3-4-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZGGWJYDJWIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2CS(=O)(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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